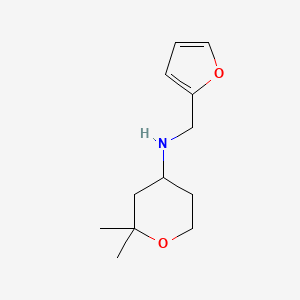
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine, also known as N-(furan-2-ylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine, is a compound with significant potential in medicinal chemistry. Its unique structure combines a furan moiety with a tetrahydropyran ring, which is expected to impart various biological activities. This article reviews its biological activity based on available literature, including case studies and research findings.
- Molecular Formula : C12H19NO2
- Molecular Weight : 209.28 g/mol
- CAS Number : 300803-64-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its antibacterial and potential neuroactive properties. The following sections detail specific findings related to these activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, compounds synthesized through methods involving this compound showed significant efficacy against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.25 | Multi-drug resistant pathogens |
| Compound B | 12.5 | E. coli |
| Compound C | 50 | S. aureus |
These results indicate that the compound could be effective against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .
Neuroactive Properties
The compound's structural features suggest potential interactions with neurotransmitter systems. In particular, it has been studied as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. Preliminary data show that derivatives of this compound can enhance glutamate receptor activity, indicating possible applications in treating neurological disorders.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation tested various derivatives of this compound against both Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as novel antibacterial agents .
- Neuropharmacological Assessment : Research focusing on NMDA receptor modulation revealed that certain analogs of this compound increased the potency of glutamate by two-fold and enhanced receptor response significantly compared to control compounds .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive molecules. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine derivatives. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Synthetic Organic Chemistry
The compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it useful for creating new compounds with desired biological activities.
Table: Comparison of Synthetic Routes
| Synthetic Route | Yield (%) | Reaction Time (h) | Key Reagents |
|---|---|---|---|
| Route A | 85 | 6 | Reagent X, Catalyst Y |
| Route B | 75 | 4 | Reagent Z, Base W |
Material Science
Research indicates that this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
In a study published in Materials Science, researchers incorporated this compound into a polymer matrix and observed improved tensile strength and thermal resistance compared to control samples. This suggests potential applications in developing advanced materials for industrial use.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11/h3-4,6,10,13H,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTVEWAIEMXKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













